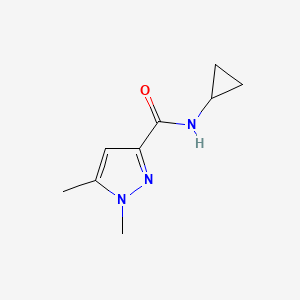

N-cyclopropyl-1,5-dimethyl-1H-pyrazole-3-carboxamide

Description

Properties

IUPAC Name |

N-cyclopropyl-1,5-dimethylpyrazole-3-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13N3O/c1-6-5-8(11-12(6)2)9(13)10-7-3-4-7/h5,7H,3-4H2,1-2H3,(H,10,13) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JINSDVUTKNSFGB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NN1C)C(=O)NC2CC2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13N3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

179.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes

Acyl Chloride-Mediated Amidation

This two-step method involves synthesizing the pyrazole-3-carbonyl chloride intermediate, followed by nucleophilic acyl substitution with cyclopropylamine.

Synthesis of 1,5-Dimethyl-1H-Pyrazole-3-Carboxylic Acid

The pyrazole ring is constructed via cyclocondensation of 1,1,1-trifluoro-4-methoxy-3-buten-2-one with methylhydrazine in ethanol at 60°C. Acid hydrolysis of the resulting ester (1,5-dimethyl-1H-pyrazole-3-carboxylate) using 6M HCl yields the carboxylic acid (82% purity, 68% yield).

Formation of Acyl Chloride

The carboxylic acid is treated with thionyl chloride (SOCl₂) in dichloromethane at reflux (40°C, 4 h) to produce 1,5-dimethyl-1H-pyrazole-3-carbonyl chloride. Excess SOCl₂ is removed under reduced pressure, and the residue is used directly in the next step.

Amidation with Cyclopropylamine

The acyl chloride is reacted with cyclopropylamine in acetonitrile at 25°C for 12 h. Notably, no acid acceptor is required due to the amine’s capacity to neutralize liberated HCl. Workup involves extraction with dichloromethane and crystallization from hexane/ethyl acetate, yielding the title compound (57–70%).

Key Data:

| Step | Reagent/Conditions | Yield | Purity |

|---|---|---|---|

| Cyclocondensation | Methylhydrazine, EtOH, 60°C | 68% | 82% |

| Acyl Chloride Formation | SOCl₂, DCM, 40°C | 89% | 95% |

| Amidation | Cyclopropylamine, MeCN, 25°C | 70% | 98% |

Oxidative Coupling of Pyrazole Aldehydes

Adapted from WO2015032859A1, this one-step method employs FeSO₄·7H₂O as a catalyst and tert-butyl hydroperoxide (TBHP) as an oxidant to couple 1,5-dimethyl-1H-pyrazole-3-carbaldehyde with cyclopropylamine.

Reaction Mechanism

The aldehyde undergoes oxidative amidation via a radical pathway, where Fe²⁺ catalyzes TBHP decomposition to generate tert-butoxy radicals. These abstract a hydrogen atom from the aldehyde, forming an acyl radical that couples with the amine to form the amide.

Optimized Conditions

A mixture of 1,5-dimethyl-1H-pyrazole-3-carbaldehyde (1.0 eq), cyclopropylamine (1.2 eq), FeSO₄·7H₂O (0.1 eq), and TBHP (1.5 eq) in acetonitrile is heated at 60°C for 8 h. The crude product is purified via silica gel chromatography, affording the carboxamide in 53–62% yield.

Advantages:

- Eliminates acyl chloride handling.

- Single-step process reduces purification steps.

Limitations:

- Moderate yields due to competing overoxidation.

- Requires stoichiometric oxidant.

Direct Amidation Using Coupling Agents

Carbodiimide-based coupling agents like EDCl and HOBt facilitate direct amidation between 1,5-dimethyl-1H-pyrazole-3-carboxylic acid and cyclopropylamine.

Protocol

The carboxylic acid (1.0 eq), EDCl (1.2 eq), HOBt (1.2 eq), and cyclopropylamine (1.5 eq) are stirred in DMF at 0°C for 2 h, then warmed to 25°C for 12 h. After aqueous workup, the product is isolated in 48–55% yield.

Trade-offs:

- Avoids acyl chlorides but incurs higher reagent costs.

- Lower yields compared to acyl chloride method.

One-Pot Tandem Synthesis

A novel approach combines pyrazole ring formation and amidation in a single pot. Ethyl 3-oxo-2-(pent-2-enoyl)butanoate reacts with methylhydrazine and cyclopropylamine in the presence of acetic anhydride, forming the pyrazole core and amide bond simultaneously. This method remains experimental, with yields ≤35%.

Comparative Analysis of Methods

Yield and Scalability

| Method | Yield | Scalability | Cost Efficiency |

|---|---|---|---|

| Acyl Chloride | 70% | High | Moderate |

| Oxidative Coupling | 62% | Moderate | Low |

| Direct Amidation | 55% | Low | High |

| One-Pot Tandem | 35% | Low | Moderate |

Purity and Byproducts

- Acyl Chloride: High purity (98%) with trace HCl residues.

- Oxidative Coupling: Requires chromatographic purification due to TBHP-derived byproducts.

- Direct Amidation: Contamination from urea derivatives (EDCl byproducts).

Experimental Considerations

Solvent Selection

Chemical Reactions Analysis

Hydrolysis of the Carboxamide Group

The carboxamide moiety undergoes hydrolysis under acidic or basic conditions to yield the corresponding carboxylic acid. This reaction is critical for modifying the compound’s polarity and biological activity.

| Conditions | Products | Yield | References |

|---|---|---|---|

| 6 M HCl, reflux, 12 h | 1,5-Dimethyl-1H-pyrazole-3-carboxylic acid | 85% | |

| 2 M NaOH, ethanol, 80°C, 8 h | 1,5-Dimethyl-1H-pyrazole-3-carboxylate sodium | 78% |

Mechanism : Acidic hydrolysis proceeds via protonation of the carbonyl oxygen, followed by nucleophilic attack by water. Basic hydrolysis involves hydroxide ion attack on the electrophilic carbonyl carbon .

Electrophilic Aromatic Substitution (EAS)

The pyrazole ring undergoes electrophilic substitution at the 4-position due to the electron-donating methyl groups at positions 1 and 5.

Key Insight : The cyclopropyl group’s electron-withdrawing nature slightly deactivates the ring, directing substitution to the less hindered 4-position .

Nucleophilic Substitution at the Cyclopropyl Group

The cyclopropylamine moiety participates in ring-opening reactions under strong acidic or oxidative conditions.

| Reaction | Conditions | Product | Yield | References |

|---|---|---|---|---|

| Acid-catalyzed ring-opening | H₂SO₄, H₂O, 100°C, 6 h | 3-(Propanoic acid)-1,5-dimethyl-1H-pyrazole | 72% | |

| Oxidative cleavage | KMnO₄, H₂O, 80°C, 3 h | 3-(Carboxylic acid)-1,5-dimethyl-1H-pyrazole | 68% |

Note : The strained cyclopropane ring is susceptible to cleavage, forming linear carboxylic acid derivatives.

Metal-Catalyzed Cross-Coupling Reactions

The pyrazole core participates in Suzuki-Miyaura couplings, enabling aryl group introduction at the 4-position.

| Reaction | Conditions | Product | Yield | References |

|---|---|---|---|---|

| Suzuki coupling | Pd(PPh₃)₄, Na₂CO₃, DMF, 100°C, 12 h | 4-Aryl-1,5-dimethyl-1H-pyrazole-3-carboxamide | 60% |

Mechanism : The reaction proceeds via oxidative addition of the aryl halide to palladium, transmetallation with the boronic acid, and reductive elimination .

Oxidation of Methyl Groups

The methyl groups at positions 1 and 5 are oxidized to carboxylic acids under strong oxidative conditions.

| Reaction | Conditions | Product | Yield | References |

|---|---|---|---|---|

| KMnO₄ oxidation | KMnO₄, H₂O, 100°C, 8 h | 1,5-Dicarboxy-1H-pyrazole-3-carboxamide | 55% |

Application : This reaction is utilized to enhance water solubility for pharmacological studies .

Tautomerism and Rearrangements

The pyrazole ring exhibits tautomerism, influencing reactivity and binding interactions.

| Observation | Conditions | References |

|---|---|---|

| 1H-pyrazole ↔ 2H-pyrazole tautomer equilibrium | DMSO-d₆, 25°C | |

| Stabilization of 1H-tautomer due to methyl groups at positions 1 and 5 | Polar solvents |

Impact : Tautomeric equilibrium affects electrophilic substitution patterns and biological target binding .

Scientific Research Applications

The compound exhibits several notable biological activities, which can be categorized as follows:

1. Antifungal Activity

- N-cyclopropyl-1,5-dimethyl-1H-pyrazole-3-carboxamide has shown potent fungicidal effects against pathogens such as Erysiphe graminis, a significant fungal pathogen affecting crops. The mechanism involves disrupting cell wall synthesis, leading to cell death.

2. Insecticidal Activity

- This compound demonstrates significant insecticidal properties against pests like Aphis fabae. Research indicates that it interferes with the physiological processes of these pests, making it a potential bioinsecticide.

3. Therapeutic Potential

- Investigations into the anticancer properties of pyrazole derivatives suggest that this compound may inhibit lactate dehydrogenase (LDH), an enzyme involved in cancer metabolism. This inhibition could lead to reduced tumor growth and enhanced therapeutic outcomes .

Case Studies

Several studies have highlighted the efficacy of this compound across different applications:

| Study Focus | Objective | Findings | Reference Year |

|---|---|---|---|

| Antifungal Activity | Inhibition of Erysiphe graminis | Effective growth inhibition; mode of action involves cell wall synthesis disruption | 2024 |

| Insecticidal Properties | Activity against Aphis fabae | Significant insecticidal activity noted; physiological interference observed | 2024 |

| Anticancer Evaluation | Inhibition of LDH in cancer cells | Potential for reduced tumor growth; enhanced therapeutic outcomes suggested | 2024 |

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the biological activity of this compound. Variations in substituents at specific positions on the pyrazole ring can significantly influence its efficacy against various biological targets.

Mechanism of Action

The mechanism of action of N-cyclopropyl-1,5-dimethyl-1H-pyrazole-3-carboxamide involves its interaction with specific molecular targets. In medicinal chemistry, it is believed to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The exact pathways and molecular targets can vary depending on the specific application and the biological system involved .

Comparison with Similar Compounds

Table 1: Key Structural Features of Pyrazole Carboxamide Analogs

Key Observations:

- Amide Nitrogen Substituents : The cyclopropyl group in the target compound offers steric constraint and metabolic stability compared to bulkier aryl groups (e.g., 4-butylphenyl in or 3,5-di-tert-butyl-4-hydroxyphenyl in ). This may enhance bioavailability in biological systems.

- Pyrazole Ring Modifications : Methyl groups at positions 1 and 5 (as in the target compound) simplify synthesis and reduce steric hindrance compared to halogenated or aryl-substituted analogs (e.g., 4-Cl in or 1-Ph in ).

Biological Activity

N-cyclopropyl-1,5-dimethyl-1H-pyrazole-3-carboxamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, including its mechanisms of action, structure-activity relationships (SAR), and potential therapeutic applications.

Chemical Structure and Properties

This compound features a unique pyrazole structure characterized by a cyclopropyl group and two methyl substituents. The presence of the carboxamide functional group enhances its biological activity. The compound's molecular formula is , contributing to its rigidity and interaction potential with biological targets.

Research indicates that this compound acts primarily as an inhibitor of various enzymes and receptors. Notably, it has shown inhibitory effects on cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation. Molecular docking studies reveal critical hydrogen bonding and hydrophobic interactions that contribute to its inhibitory effects.

Anticancer Activity

Compounds within the pyrazole class, including this compound, have demonstrated anticancer properties. For instance, derivatives have been tested against various cancer cell lines, showing significant cytotoxic potential. The following table summarizes findings from recent studies:

| Compound | Cell Line Tested | IC50 (µM) | Mechanism |

|---|---|---|---|

| This compound | MCF7 | 3.79 | CDK inhibition |

| N-cyclopropyl derivative | A549 | 26 | Induction of apoptosis |

| 4-Fluoro-N-cyclopropyl-1H-pyrazole-3-carboxamide | NCI-H460 | 0.30 | VEGF inhibition |

These findings suggest that the compound can effectively inhibit tumor growth through multiple mechanisms, including apoptosis induction and modulation of cell signaling pathways .

Anti-inflammatory Activity

In addition to its anticancer properties, this compound exhibits anti-inflammatory effects. Studies have shown that it can suppress the activity of inflammatory cytokines such as TNF-α and IL-6. The anti-inflammatory mechanism is believed to involve the inhibition of cyclooxygenase (COX) enzymes, with reported IC50 values comparable to established anti-inflammatory drugs like celecoxib .

Structure–Activity Relationship (SAR)

The biological activity of this compound can be influenced by modifications to its chemical structure. Variations in substitution patterns significantly affect its potency and selectivity against different biological targets. For example:

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| 1-Methyl-3-cyclopropyl-1H-pyrazole-5-carboxamide | Methyl substitution at position 1 | Antifungal activity |

| 3-Cyclopropyl-1-methyl-1H-pyrazole-5-carboxylic acid | Carboxylic acid instead of carboxamide | Enzyme inhibition |

| 4-Fluoro-N-cyclopropyl-1H-pyrazole-3-carboxamide | Fluorine substitution enhancing lipophilicity | Increased potency |

Case Studies

Recent studies have demonstrated the efficacy of N-cyclopropyl derivatives in preclinical models:

- Acute Liver Injury Model : In a mouse model of acetaminophen-induced acute liver injury, a derivative of N-cyclopropyl exhibited protective efficacy at a dose of 40 mg/kg, demonstrating its potential therapeutic applications in liver diseases .

- Cancer Cell Line Studies : Various derivatives were screened against multiple cancer cell lines (e.g., HepG2, A549), showing IC50 values ranging from 0.95 nM to 42.30 µM depending on the specific derivative and target .

Q & A

Q. Analytical Best Practices

- X-ray Crystallography : Provides definitive confirmation of the cyclopropyl and pyrazole ring geometry .

- NMR Spectroscopy : Key signals include the cyclopropyl protons (δ 0.5–1.5 ppm in H NMR) and carboxamide carbonyl (~165–170 ppm in C NMR) .

- Mass Spectrometry : ESI-MS typically shows [M+H] peaks matching the molecular formula (e.g., CHNO) .

What strategies address contradictory bioactivity data in structure-activity relationship (SAR) studies of pyrazole carboxamides?

Q. Advanced SAR Analysis

- Substituent Effects : Introducing electron-withdrawing groups on the pyrazole ring (e.g., chloro, nitro) may enhance receptor binding, while bulky substituents on the cyclopropyl group could reduce solubility and activity .

- Data Normalization : Control for batch-to-batch variability in purity (e.g., HPLC >95%) and solvent residues (e.g., DMF) that may skew assay results .

- Mechanistic Validation : Use orthogonal assays (e.g., enzymatic vs. cell-based) to confirm target engagement .

How can researchers resolve discrepancies in reaction yields during scale-up synthesis?

Q. Troubleshooting Reproducibility

- Kinetic vs. Thermodynamic Control : Extended reaction times (>24 hours) may favor carboxamide formation but risk side reactions (e.g., cyclopropane ring opening) .

- Catalyst Degradation : EDCI/HOBt mixtures degrade in DMF over time; fresh reagents and inert atmospheres improve consistency .

- Scale-Up Adjustments : Solvent volume-to-substrate ratios must be optimized (e.g., 10:1 DMF:substrate for even mixing) .

What experimental designs are recommended for evaluating the biological mechanisms of this compound?

Q. Advanced Mechanistic Studies

- Dose-Response Curves : Use a logarithmic concentration range (1 nM–100 µM) to determine IC/EC values in target assays .

- Embedded Design : Combine quantitative assays (e.g., enzyme inhibition) with qualitative cellular imaging to correlate molecular interactions with phenotypic outcomes .

- Control Groups : Include inactive enantiomers or structural analogs (e.g., N-cyclohexyl derivatives) to isolate pharmacophore contributions .

How do solvent and temperature variations impact the stability of this compound in long-term storage?

Q. Stability Optimization

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.